molecular formula C23H29N3O2 B244710 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

カタログ番号 B244710
分子量: 379.5 g/mol
InChIキー: GKHFOWRIQUAQRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. BAY 73-6691 has shown promising results in various preclinical studies and is currently being investigated for its potential therapeutic applications.

作用機序

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a selective and potent inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a key second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. This results in decreased pulmonary arterial pressure, improved cardiac function, and increased blood flow to various organs. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

実験室実験の利点と制限

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have good pharmacokinetic properties in various preclinical models, which makes it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 also has a short half-life, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691. One area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has shown promising results in various preclinical models, and further studies are needed to evaluate its safety and efficacy in humans.
Another area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of COPD, erectile dysfunction, and other conditions. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models, which may make it a useful therapeutic agent for these conditions.
Overall, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a promising compound that has shown potential for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

合成法

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 involves several steps, starting from the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)piperazine to form the corresponding amide. Finally, the butanoyl group is introduced using butanoyl chloride in the presence of triethylamine. The overall yield of the synthesis is around 20%.

科学的研究の応用

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD), erectile dysfunction, and other conditions.

特性

分子式

C23H29N3O2

分子量

379.5 g/mol

IUPAC名

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28)

InChIキー

GKHFOWRIQUAQRS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

正規SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。